1,4,8,11-Tetraazacyclotetradecane

Catalog No.
S524694
CAS No.
295-37-4
M.F
C10H24N4
M. Wt
200.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,8,11-Tetraazacyclotetradecane

CAS Number

295-37-4

Product Name

1,4,8,11-Tetraazacyclotetradecane

IUPAC Name

1,4,8,11-tetrazacyclotetradecane

Molecular Formula

C10H24N4

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2

InChI Key

MDAXKAUIABOHTD-UHFFFAOYSA-N

SMILES

C1CNCCNCCCNCCNC1

Solubility

Soluble in DMSO

Synonyms

cyclam, cyclam dihydroiodide, cyclam diperchlorate, cyclam monohydrobromide, JM1498

Canonical SMILES

C1CNCCNCCCNCCNC1

Description

The exact mass of the compound 1,4,8,11-Tetraazacyclotetradecane is 200.2001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1.4,8,11-Tetraazacyclotetradecane, also known as cyclam, is a macrocyclic ligand widely used in scientific research due to its ability to form strong and selective complexes with various metal cations []. Here's a breakdown of its applications:

  • Metal Ion Sequestration

    Cyclam's cavity structure allows it to encapsulate metal ions, effectively removing them from solution. This property is valuable in various fields, including decontamination of radioactive waste [] and separation of rare earth elements [].

  • Catalysis

    Cyclam complexes can act as catalysts in various chemical reactions. The ligand's ability to fine-tune the electronic properties of the central metal ion allows researchers to design catalysts for specific reactions [].

  • Molecular Recognition

    Cyclam's ability to bind specific metal ions makes it a valuable tool for developing sensors and probes for metal ion detection. By attaching functional groups to the cyclam scaffold, researchers can create molecules that selectively bind to target metal ions [].

  • Biomimetic Chemistry

    Cyclam can mimic the behavior of natural chelators found in biological systems. This property allows researchers to study metal-ion transport and metabolism in living organisms [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.6

Exact Mass

200.2001

Appearance

Solid powder

Melting Point

185.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

295-37-4

Wikipedia

1,4,8,11-tetraazacyclotetradecane

Dates

Modify: 2023-08-15
1: Oxley BM, Mash B, Zeller M, Banziger S, Ren T. Crystal structures of 5,12-dimethyl-1,4,8,11-tetra-aza-cyclo-tetra-decane cobalt(III) mono-phenyl-acetyl-ide and bis-phenyl-acetyl-ide. Acta Crystallogr E Crystallogr Commun. 2018 Mar 13;74(Pt 4):522-529. doi: 10.1107/S2056989018003997. eCollection 2018 Apr 1. PubMed PMID: 29765759; PubMed Central PMCID: PMC5946981.
2: Kobetić R, Ključarić V, Saftić D, Matić J, Ban Ž, Kazazić S, Žinić B. The transformation from 2°-amine to 3°-amine of cyclam ring alter the fragmentation patterns of 1-tosylcytosine-cyclam conjugates. J Mass Spectrom. 2018 May 8. doi: 10.1002/jms.4197. [Epub ahead of print] PubMed PMID: 29739033.
3: Kuehnel MF, Sahm CD, Neri G, Lee JR, Orchard KL, Cowan AJ, Reisner E. ZnSe quantum dots modified with a Ni(cyclam) catalyst for efficient visible-light driven CO(2) reduction in water. Chem Sci. 2018 Jan 24;9(9):2501-2509. doi: 10.1039/c7sc04429a. eCollection 2018 Mar 7. PubMed PMID: 29732127; PubMed Central PMCID: PMC5911736.
4: Le Bihan T, Navarro AS, Le Bris N, Le Saëc P, Gouard S, Haddad F, Gestin JF, Chérel M, Faivre-Chauvet A, Tripier R. Synthesis of C-functionalized TE1PA and comparison with its analogues. An example of bioconjugation on 9E7.4 mAb for multiple myeloma (64)Cu-PET imaging. Org Biomol Chem. 2018 Apr 27. doi: 10.1039/c8ob00499d. [Epub ahead of print] PubMed PMID: 29701218.
5: Xie Y, Wang Y, Li J, Hang Y, Oupický D. Promise of chemokine network-targeted nanoparticles in combination nucleic acid therapies of metastatic cancer. Wiley Interdiscip Rev Nanomed Nanobiotechnol. 2018 Apr 26:e1528. doi: 10.1002/wnan.1528. [Epub ahead of print] Review. PubMed PMID: 29700990.
6: Schneider CR, Manesis AC, Stevenson MJ, Shafaat HS. A photoactive semisynthetic metalloenzyme exhibits complete selectivity for CO(2) reduction in water. Chem Commun (Camb). 2018 May 3;54(37):4681-4684. doi: 10.1039/c8cc01297k. PubMed PMID: 29675518; PubMed Central PMCID: PMC5934327.
7: Drahoš B, Trávníček Z. Spin crossover Fe(ii) complexes of a cross-bridged cyclam derivative. Dalton Trans. 2018 May 1;47(17):6134-6145. doi: 10.1039/c8dt00414e. PubMed PMID: 29667691.
8: Zhanaidarova A, Moore CE, Gembicky M, Kubiak CP. Covalent attachment of [Ni(alkynyl-cyclam)](2+) catalysts to glassy carbon electrodes. Chem Commun (Camb). 2018 Apr 19;54(33):4116-4119. doi: 10.1039/c8cc00718g. PubMed PMID: 29620782.
9: Bi W, Li X, You R, Chen M, Yuan R, Huang W, Wu X, Chu W, Wu C, Xie Y. Surface Immobilization of Transition Metal Ions on Nitrogen-Doped Graphene Realizing High-Efficient and Selective CO(2) Reduction. Adv Mater. 2018 May;30(18):e1706617. doi: 10.1002/adma.201706617. Epub 2018 Mar 25. PubMed PMID: 29575274.
10: Spain M, Wong JK, Nagalingam G, Batten JM, Hortle E, Oehlers SH, Jiang XF, Murage HE, Orford JT, Crisologo P, Triccas JA, Rutledge PJ, Todd MH. Antitubercular Bis-Substituted Cyclam Derivatives: Structure-Activity Relationships and in Vivo Studies. J Med Chem. 2018 Apr 26;61(8):3595-3608. doi: 10.1021/acs.jmedchem.7b01569. Epub 2018 Apr 5. PubMed PMID: 29558124.
11: Judkins EC, Zeller M, Ren T. Synthesis and Characterizations of Macrocyclic Cr(III) and Co(III) 1-Ethynyl Naphthalene and 9-Ethynyl Anthracene Complexes: An Investigation of Structural and Spectroscopic Properties. Inorg Chem. 2018 Feb 19;57(4):2249-2259. doi: 10.1021/acs.inorgchem.7b03128. Epub 2018 Feb 7. PubMed PMID: 29411976.
12: Zhou Y, Yu F, Zhang F, Chen G, Wang K, Sun M, Li J, Oupický D. Cyclam-Modified PEI for Combined VEGF siRNA Silencing and CXCR4 Inhibition To Treat Metastatic Breast Cancer. Biomacromolecules. 2018 Feb 12;19(2):392-401. doi: 10.1021/acs.biomac.7b01487. Epub 2018 Jan 19. PubMed PMID: 29350899.
13: Zhu J, Usov PM, Xu W, Celis-Salazar PJ, Lin S, Kessinger MC, Landaverde-Alvarado C, Cai M, May AM, Slebodnick C, Zhu D, Senanayake SD, Morris AJ. A New Class of Metal-Cyclam-Based Zirconium Metal-Organic Frameworks for CO(2) Adsorption and Chemical Fixation. J Am Chem Soc. 2018 Jan 24;140(3):993-1003. doi: 10.1021/jacs.7b10643. Epub 2018 Jan 16. PubMed PMID: 29268601.
14: Haas RM, Hern Z, Sproules S, Hess CR. An Unsymmetric Ligand Framework for Noncoupled Homo- and Heterobimetallic Complexes. Inorg Chem. 2017 Dec 18;56(24):14738-14742. doi: 10.1021/acs.inorgchem.7b02294. Epub 2017 Nov 27. PubMed PMID: 29172466.
15: Huang SL, Liu N, Ling Y, Luo HK. Ir(III) -based Octahedral Metalloligands Derived Primitive Cubic Frameworks for Enhanced CO(2) /N(2) Separation. Chem Asian J. 2017 Dec 14;12(24):3110-3113. doi: 10.1002/asia.201701339. Epub 2017 Nov 14. PubMed PMID: 29057626.
16: Lau YH, Clegg JK, Price JR, Macquart RB, Todd MH, Rutledge PJ. Molecular Switches for any pH: A Systematic Study of the Versatile Coordination Behaviour of Cyclam Scorpionands. Chemistry. 2018 Feb 1;24(7):1573-1585. doi: 10.1002/chem.201703488. Epub 2017 Dec 27. PubMed PMID: 29052259.
17: Blahut J, Bernášek K, Gálisová A, Herynek V, Císařová I, Kotek J, Lang J, Matějková S, Hermann P. Paramagnetic (19)F Relaxation Enhancement in Nickel(II) Complexes of N-Trifluoroethyl Cyclam Derivatives and Cell Labeling for (19)F MRI. Inorg Chem. 2017 Nov 6;56(21):13337-13348. doi: 10.1021/acs.inorgchem.7b02119. PubMed PMID: 29048157.
18: Smolková R, Zeleňák V, Smolko L, Sabolová D, Kuchár J, Gyepes R. Novel Zn(II) complexes with non-steroidal anti-inflammatory ligand, flufenamic acid: Characterization, topoisomerase I inhibition activity, DNA and HSA binding studies. J Inorg Biochem. 2017 Dec;177:143-158. doi: 10.1016/j.jinorgbio.2017.09.005. Epub 2017 Sep 15. PubMed PMID: 28963956.
19: Munshi MU, Craig SM, Berden G, Martens J, DeBlase AF, Foreman DJ, McLuckey SA, Oomens J, Johnson MA. Preparation of Labile Ni(+)(cyclam) Cations in the Gas Phase Using Electron-Transfer Reduction through Ion-Ion Recombination in an Ion Trap and Structural Characterization with Vibrational Spectroscopy. J Phys Chem Lett. 2017 Oct 19;8(20):5047-5052. doi: 10.1021/acs.jpclett.7b02223. Epub 2017 Oct 4. PubMed PMID: 28961009; PubMed Central PMCID: PMC5677246.
20: Cabral AD, Murcar-Evans BI, Toutah K, Bancerz M, Rosa D, Yuen K, Radu TB, Ali M, Penkul A, Kraskouskaya D, Gunning PT. Structure-activity relationship study of ProxyPhos chemosensors for the detection of proximal phosphorylation and other phosphate species. Analyst. 2017 Oct 9;142(20):3922-3933. doi: 10.1039/c7an00722a. PubMed PMID: 28930308.

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